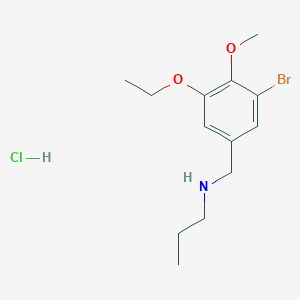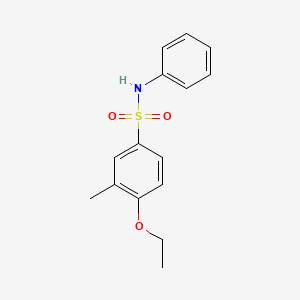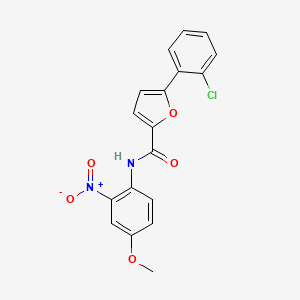![molecular formula C19H17F6N3O3 B4396449 N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furoyl)-1-piperazinyl]acetamide CAS No. 839681-24-2](/img/structure/B4396449.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furoyl)-1-piperazinyl]acetamide
Übersicht
Beschreibung
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furoyl)-1-piperazinyl]acetamide, commonly known as TFP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. TFP is a piperazine-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
TFP exerts its effects by binding to the intracellular side of the TRPV1 channel, causing a conformational change that leads to the inhibition of channel activity. This results in a decrease in the release of inflammatory mediators and a reduction in pain sensation.
Biochemical and Physiological Effects
In addition to its effects on TRPV1 channels, TFP has been shown to have a variety of other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This leads to an increase in endocannabinoid levels, which can have anti-inflammatory and analgesic effects.
TFP has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, TFP has been shown to have anxiolytic effects in animal models, indicating its potential as an anti-anxiety medication.
Vorteile Und Einschränkungen Für Laborexperimente
TFP has several advantages for use in lab experiments. It is a highly specific and potent TRPV1 inhibitor, making it a useful tool for studying the role of TRPV1 channels in various physiological processes. Additionally, TFP has been shown to have a good safety profile, with no significant toxicity observed in animal studies.
However, TFP also has some limitations. It is a synthetic compound, which may limit its applicability in certain research areas. Additionally, TFP has a relatively short half-life, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on TFP. One area of interest is its potential use as a therapeutic agent for pain and inflammation. TFP has shown promise in animal models, and further research is needed to determine its efficacy and safety in humans.
Another potential area of research is the development of new TRPV1 inhibitors based on the structure of TFP. By modifying the structure of TFP, it may be possible to develop more potent and specific TRPV1 inhibitors with improved pharmacokinetic properties.
Finally, TFP may also have potential applications in the treatment of anxiety and oxidative stress-related diseases. Further research is needed to explore these potential therapeutic uses of TFP.
Wissenschaftliche Forschungsanwendungen
TFP has been extensively studied for its potential applications in medical research. One of the key areas of interest is its ability to modulate the activity of certain ion channels, specifically the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are involved in the sensation of pain and inflammation, and TFP has been shown to have analgesic and anti-inflammatory effects in animal models.
Eigenschaften
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6N3O3/c20-18(21,22)12-8-13(19(23,24)25)10-14(9-12)26-16(29)11-27-3-5-28(6-4-27)17(30)15-2-1-7-31-15/h1-2,7-10H,3-6,11H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXYMKKJEPQAMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F6N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901137902 | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-4-(2-furanylcarbonyl)-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
839681-24-2 | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-4-(2-furanylcarbonyl)-1-piperazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=839681-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-4-(2-furanylcarbonyl)-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-3,5-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B4396368.png)
![ethyl 2-{[4-(acetyloxy)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4396377.png)
![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4396384.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4396402.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4396409.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4396415.png)
![4-chloro-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B4396419.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4396425.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-3-phenylpropanamide](/img/structure/B4396446.png)


![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4396467.png)

